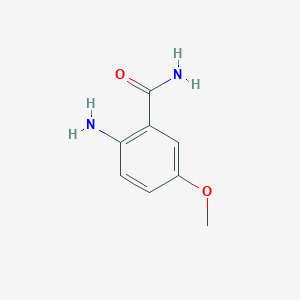

2-Amino-5-methoxybenzamide

Beschreibung

Significance of Benzamide (B126) Scaffolds in Pharmaceutical Chemistry and Organic Synthesis

Benzamide scaffolds are fundamental structures in the fields of pharmaceutical chemistry and organic synthesis. researchgate.net Their importance stems from the presence of the amide bond, a key functional group in a vast array of biologically active molecules. mdpi.com This amide linkage is not only prevalent in natural products, peptides, and proteins but is also a cornerstone in the design of synthetic drugs. researchgate.net The stability and hydrogen-bonding capabilities of the amide group contribute significantly to the molecular interactions between a drug and its biological target. researchgate.net

In pharmaceutical chemistry, benzamide derivatives have been investigated for a wide range of therapeutic applications. walshmedicalmedia.com The versatility of the benzamide structure allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of the molecule. mdpi.com This adaptability has led to the development of benzamide-based compounds with diverse biological activities. walshmedicalmedia.com

From the perspective of organic synthesis, benzamides are valuable intermediates. researchgate.net The amide bond can be formed through various well-established synthetic routes, making benzamides accessible starting materials for more complex molecules. researchgate.net Their chemical stability and reactivity make them reliable building blocks in multi-step synthetic sequences. researchgate.net

Overview of Methoxybenzamide Derivatives in Contemporary Research

The addition of a methoxy (B1213986) group (–OCH₃) to the benzamide scaffold introduces specific electronic and steric properties that can significantly influence the molecule's behavior. Methoxybenzamide derivatives, therefore, represent a significant area of contemporary research. ontosight.ai These compounds, which feature both a methoxy group and an amide functional group attached to a benzene (B151609) ring, possess a combination of polar and nonpolar characteristics. researchgate.net

Researchers are actively exploring the synthesis and potential applications of various methoxybenzamide derivatives. dergipark.org.tr For instance, studies have investigated the synthesis of novel methoxybenzamide derivatives for their potential as anti-cancer agents. nih.gov The position of the methoxy group on the benzene ring can lead to different isomers with distinct biological activities, a principle that is actively being explored in structure-activity relationship studies. mdpi.com For example, 3-methoxybenzamide (B147233) has been identified as an inhibitor of ADP-ribosyltransferase and has been shown to affect cell division in bacteria. nih.gov

The synthesis of these derivatives often involves reacting a methoxy-substituted benzoyl chloride with an appropriate amine. dergipark.org.tr Advanced analytical techniques such as FTIR, NMR, and mass spectrometry are crucial for the characterization and structural elucidation of these newly synthesized compounds. researchgate.netdergipark.org.tr

Research Trajectory and Current State of Knowledge for 2-Amino-5-methoxybenzamide

This compound is a specific methoxybenzamide derivative with the chemical formula C₈H₁₀N₂O₂. nih.gov While the broader classes of benzamides and methoxybenzamides have been extensively studied, the research specifically focused on this compound is more niche but growing.

Current knowledge about this compound is primarily cataloged in chemical databases which provide information on its structure, chemical names, and basic physical and chemical properties. nih.gov Its molecular structure consists of a benzamide core with an amino group (-NH₂) at the 2-position and a methoxy group (-OCH₃) at the 5-position of the benzene ring.

The research trajectory for this compound is likely to follow the path of other promising pharmaceutical building blocks. Initial research often involves the development of efficient synthetic routes and thorough characterization of the compound. Following this, investigations into its potential biological activities through screening and in vitro assays would be the logical next step. The presence of both an amino and a methoxy group offers multiple points for further chemical modification, suggesting that a variety of derivatives could be synthesized to explore structure-activity relationships. While specific detailed research findings on the unique applications of this compound are not yet widespread in publicly available literature, its structural similarity to other biologically active benzamides suggests it is a compound of interest for future investigations in medicinal chemistry.

Table of Compound Properties

| Property | Value |

| Chemical Formula | C₈H₁₀N₂O₂ |

| IUPAC Name | This compound |

| Molar Mass | 166.18 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Information not widely available |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZIAOBMRQYTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605660 | |

| Record name | 2-Amino-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-71-9 | |

| Record name | 2-Amino-5-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Amino 5 Methoxybenzamide

Established Synthetic Pathways for 2-Amino-5-methoxybenzamide

Established synthetic routes to this compound and its analogs typically rely on fundamental organic reactions, including amidation and catalytic transformations. These pathways are well-documented and provide reliable methods for obtaining the target compound.

Amidation is a cornerstone reaction in the synthesis of benzamides. One common strategy involves the coupling of a benzoic acid derivative with an amine. For the synthesis of this compound, a frequent precursor is 5-methoxy-2-nitrobenzoic acid. This acid can be converted into a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which is then reacted with ammonia (B1221849) to form the amide. nih.govgoogle.comchemicalbook.com Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents. acs.org

Another established route is the hydrolysis of a nitrile precursor. For instance, 2-Amino-5-methoxybenzonitrile can be hydrolyzed to yield this compound. nih.gov This reaction was reported to produce the target compound with a 69% yield after purification. nih.gov

Different reagents can mediate amidation, each with specific conditions and outcomes, as summarized in the table below.

| Amidation Method | Reagents | Key Features | Source(s) |

| Acyl Chloride Route | Thionyl Chloride or Oxalyl Chloride, followed by Ammonia | A common, high-yielding method involving the activation of a carboxylic acid. | nih.govgoogle.comchemicalbook.com |

| Direct Coupling | B(OCH₂CF₃)₃ or TiCl₄ | Catalytic methods for one-pot condensation of carboxylic acids and amines. | acs.orgd-nb.info |

| Nitrile Hydrolysis | Water | Direct conversion of a nitrile group to a primary amide. | nih.gov |

Catalysis plays a crucial role in synthesizing this compound, particularly in the reduction of the nitro group of the 5-methoxy-2-nitrobenzamide (B1645970) precursor. Catalytic hydrogenation is a widely used method, employing catalysts such as Raney-Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere to efficiently convert the nitro group to a primary amine. A suspension of 4-methoxy-2-nitro-benzamide, an isomer of the precursor, was successfully hydrogenated using Raney-Ni to produce the corresponding amino-benzamide in 95% yield.

An alternative to catalytic hydrogenation is the use of metal reductants in acidic media. The reduction of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide was effectively achieved using iron powder in acetic acid. This method is often preferred for industrial-scale synthesis due to its cost-effectiveness and selectivity, avoiding side reactions like dechlorination that can occur with catalytic hydrogenation.

The reaction sequence is detailed in the following table:

| Step | Reaction | Reagents | Outcome | Source(s) |

| 1 | Cyclization | 2-amino-3-methylbenzoic acid, Bis(trichloromethyl) carbonate | Formation of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | sioc-journal.cnresearchgate.net |

| 2 | Aminolysis | Aqueous methylamine | Preparation of 2-amino-N,3-dimethyl-benzamide | sioc-journal.cnresearchgate.net |

| 3 | Halogenation | N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) | Electrophilic aromatic substitution to yield the final halogenated products | sioc-journal.cnresearchgate.net |

This one-pot procedure is lauded for its simple work-up, mild conditions, short reaction time, and high yield, qualifying it as a green synthetic route. sioc-journal.cnresearchgate.net

Green Chemistry Principles in this compound Synthesis

Solvent choice is a critical aspect of green chemistry, as solvents can account for a significant portion of the waste generated in pharmaceutical and chemical industries. peptide.com Traditional syntheses often employ hazardous solvents such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). peptide.com Green chemistry promotes the use of more benign alternatives like water, ethanol, or greener organic solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). peptide.comiptsalipur.org For example, the reduction of a nitrobenzamide precursor can be carried out in ethanol.

Furthermore, reaction conditions can be optimized to reduce solvent use. Microwave-assisted protocols have been shown to decrease reaction times and the volume of solvent required, leading to a more efficient and environmentally friendly process. In some cases, solvents can also act as reagents or catalysts, such as pyridine, which can function as both a solvent and an acid scavenger to improve reaction efficiency.

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Syntheses with high atom economy are central to green chemistry as they minimize the generation of waste. rsc.org

Advanced Synthetic Techniques and Innovations

The synthesis of this compound and its derivatives has benefited significantly from the adoption of advanced manufacturing technologies. These innovative approaches, particularly microwave-assisted synthesis and flow chemistry, offer substantial improvements over traditional batch processing methods in terms of efficiency, safety, and scalability.

Microwave-Assisted Synthesis of Benzamide (B126) Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a green and efficient alternative to conventional heating methods. benthamdirect.comresearchgate.net The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while simultaneously improving product yields and purity. nih.gov This is achieved through the direct and efficient heating of the reaction mixture, as polar molecules absorb microwave energy, leading to rapid temperature increases. bibliotekanauki.pl

The synthesis of benzamide derivatives is particularly amenable to microwave-assisted techniques. For instance, the direct amidation of carboxylic acids with amines, a cornerstone reaction in the formation of amide bonds, can be performed under solvent-free conditions with a catalyst, significantly reducing the environmental impact. nih.gov In one study, a variety of amides were synthesized from carboxylic acids and primary amines using ceric ammonium (B1175870) nitrate (B79036) as a catalyst in an open microwave reactor, achieving high yields without the need for chromatographic purification. nih.gov

Another relevant application is the synthesis of quinazolinones from 2-aminobenzamide (B116534) derivatives, which demonstrates the utility of microwave heating for cyclization reactions. Under solvent-free conditions and catalyzed by copper, 2-aminobenzamide derivatives react with various alcohols under microwave irradiation at 130°C for 2 hours to produce quinazolinones in moderate to high yields. nih.gov This contrasts sharply with conventional heating, which required 16 hours to achieve a lower yield. nih.gov The efficiency of microwave-assisted synthesis is further highlighted in the preparation of 1-alkyl-2,4-(1H,3H)-quinazolinediones from o-aminobenzamides, where reactions are completed at 130°C, yielding products in as little as 10-15 minutes with excellent yields (96-98%). uan.mx

The following table summarizes various microwave-assisted syntheses of benzamide and related derivatives, showcasing the significant reduction in reaction time and high yields achievable with this technology.

| Reactants | Product | Catalyst/Solvent | Microwave Conditions | Yield (%) | Reference |

| 2-Aminobenzamides and Benzyl alcohol | Quinazolinone derivatives | CuI / Solvent-free | 130°C, 2 h | Up to 90 | nih.gov |

| 2-Aminobenzamides and Butanol | Quinazolinone derivatives | CuI / Solvent-free | 130°C, 2 h | 92 | nih.gov |

| o-Aminobenzamides and Dialkyl carbonates | 1-Alkyl-2,4-(1H,3H)-quinazolinediones | Ionic Liquids | 130°C, 10-15 min | 96-98 | uan.mx |

| Carboxylic acids and Primary amines | Amides | Ceric ammonium nitrate / Solvent-free | Not specified | High | nih.gov |

| Benzoic acid and Aniline | N-phenylbenzamide | None / Solvent-free | 270°C | 97 | researchgate.net |

Flow Chemistry Applications in this compound Production

Continuous flow chemistry represents a paradigm shift in the manufacturing of chemicals, moving from traditional batch reactors to continuous, automated processes. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.govacs.org For the production of pharmaceutical intermediates like this compound, flow chemistry provides a pathway to more sustainable and efficient manufacturing. unimib.itbohrium.com

The synthesis of amides is a well-explored area in flow chemistry. For example, a trimethylaluminum-mediated amide bond formation was successfully implemented in a microreactor, allowing for the synthesis of a library of 17 different amides with reaction times as short as 2 minutes at 125°C. unimib.it This method was also applied to the synthesis of the active pharmaceutical ingredients rimonabant (B1662492) and efaproxiral. beilstein-journals.org

Flow chemistry is also particularly well-suited for handling hazardous reagents and intermediates. The synthesis of aryl azides from anilines, a key step in many synthetic routes, involves the formation of a labile and potentially explosive diazonium salt intermediate. Performing this reaction in a continuous flow setup allows for the safe manipulation of this intermediate in small volumes. scispace.com This approach has been used to prepare a variety of substituted aryl azides with high yields. scispace.com

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output from one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification. rsc.org This has been demonstrated in the synthesis of various active pharmaceutical ingredients, showcasing the potential for fully automated and highly efficient production lines. beilstein-journals.orgmdpi.com The table below illustrates the application of flow chemistry in the synthesis of anilines and amides, highlighting the reaction conditions and efficiencies.

| Reactants | Product | Reactor/Conditions | Residence Time | Yield (%) | Reference |

| Substituted Anilines and NaNO₂, NaN₃ | Aryl azides | Coil-reactor, 10°C | 10 min | >82 | scispace.com |

| Ester, Amine, and Trimethylaluminum | Amides | Tube reactor, 125°C | 2 min | Moderate to Excellent | unimib.it |

| Carboxylic acid and Amine | Amides | Column reactor, 130°C | Not specified | 17 (conversion) | unimib.it |

| Aniline and Nitrosobenzene | Azobenzenes | Tube reactor, 70°C | 50 min | Up to >99 | chemrxiv.org |

| Difluorobenzyl bromide and NaN₃, then Methyl propiolate and NH₄OH | Amide intermediate | Not specified | <1 min for azidation | Not specified | rsc.org |

Derivatives and Analogues of 2 Amino 5 Methoxybenzamide: Design and Synthesis

Structural Modification Strategies on the Benzamide (B126) Core

The position and nature of substituents on the benzamide core profoundly influence the molecule's reactivity and biological profile. The methoxy (B1213986) group at the 5-position (para to the amino group) increases the electron density on the benzene (B151609) ring, which can facilitate certain chemical reactions.

The introduction of different functional groups can alter the molecule's properties. For instance, replacing the methoxy group with a chlorine atom, creating 2-amino-5-chlorobenzamide, introduces an electron-withdrawing effect. This change can impact the compound's stability and its binding affinity in biological systems. The strategic placement of substituents is a key strategy in the design of novel derivatives with specific therapeutic or material science applications.

The biological activity of 2-amino-5-methoxybenzamide derivatives is a subject of ongoing research. The core structure is a known pharmacophore, and its derivatives are being investigated for various therapeutic effects. The interaction of these compounds with biological targets, such as enzymes and receptors, is a key area of study to understand their mechanisms of action.

The synthesis of N-substituted derivatives of this compound is a common strategy to explore new chemical space and enhance biological activity. These syntheses often involve the reaction of 2-amino-5-methoxybenzoic acid with a primary or secondary amine in the presence of a coupling agent or after conversion to an acyl chloride.

For example, a series of 2-methoxybenzamide (B150088) derivatives were synthesized by condensing substituted acyl chlorides with methyl 4-amino-2-methoxybenzoate. nih.gov The resulting esters were then hydrolyzed to carboxylic acids, which were subsequently amidated to yield the final target compounds. nih.gov Another approach involves the reaction of isatoic anhydride (B1165640) with various amines to produce 2-aminobenzamide (B116534) derivatives. nih.gov These methods allow for the introduction of a wide range of substituents on the amide nitrogen, leading to a diverse library of compounds for biological screening.

Table 1: Examples of Synthesized N-substituted Benzamide Derivatives

| Compound Name | Starting Materials | Synthetic Approach | Reference |

|---|---|---|---|

| N-(4-Aminophenyl)-2-methoxybenzamide | N-(4-Nitrophenyl)-2-methoxybenzamide, SnCl₂·2H₂O | Reduction of the nitro group | acs.org |

| N-(2-Amino-4-methoxyphenyl)-4-cyanobenzamide | N-(2-Nitro-4-methoxyphenyl)-4-cyanobenzamide, SnCl₂·2H₂O | Reduction of the nitro group | acs.org |

| N-(5-Cyano-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methoxybenzamide | 2-Methoxybenzoylchloride, 2-amino-5-cyano-1-methylbenzimidazole | Acylation | nih.gov |

Heterocyclic Ring Incorporations and Fused Systems

The incorporation of a thiadiazole ring into the methoxybenzamide structure has been explored to generate novel compounds with potential biological activities. The "N-C-S" linkage within the thiadiazole ring is known to be an active site that can chelate metal ions. dergipark.org.trdergipark.org.tr

One synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with methoxybenzoyl chlorides (2-methoxy, 3-methoxy, and 4-methoxy) in toluene (B28343) under reflux conditions. dergipark.org.trresearchgate.net This reaction leads to the formation of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamide derivatives. dergipark.org.trresearchgate.net Another approach to synthesize thiadiazole derivatives involves the cyclization of intermediates. For instance, 4-methoxybenzamidine hydrochloride can be cyclized to form a chlorothiadiazole intermediate, which can then be further reacted to produce aminothiadiazole derivatives. nih.gov

Table 2: Synthesis of Thiadiazole-Containing Methoxybenzamide Derivatives

| Derivative | Synthetic Method | Key Intermediates | Reference |

|---|---|---|---|

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-methoxybenzamides | Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with methoxybenzoyl chlorides | 5-amino-1,3,4-thiadiazole-2-thiol, methoxybenzoyl chlorides | dergipark.org.trresearchgate.net |

| 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives | Cyclization of p-anisaldehyde with thiosemicarbazide (B42300) followed by acylation | p-Anisaldehyde, thiosemicarbazide | nih.gov |

The fusion of a pyrimidine (B1678525) ring to other heterocyclic systems or its incorporation into the benzamide structure can lead to compounds with a wide range of biological activities. nih.gov The synthesis of pyrimidine derivatives often involves multi-component reactions.

For instance, polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives have been synthesized through a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx Another general method for synthesizing 2-aminopyrimidine (B69317) derivatives involves the reaction of chalcones with guanidine (B92328) carbonate in dimethylformamide. ajol.info Furthermore, 2-aminopyrimidine derivatives have been synthesized by the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.com These synthetic strategies provide access to a diverse range of pyrimidine-containing compounds for further investigation.

Benzothiazole (B30560) derivatives are another important class of heterocyclic compounds that have been synthesized from methoxybenzamide precursors. researchgate.net These derivatives have shown a broad spectrum of biological activities. nih.govnih.gov

A general synthetic method involves the acylation of 2-aminobenzothiazoles with substituted benzoyl chlorides. For example, N-(benzo[d]thiazol-2-yl) substituted benzamides can be synthesized through a nucleophilic addition-elimination reaction between 2-aminobenzothiazole (B30445) and benzoyl chloride derivatives. nih.gov In another approach, 2-amino-6-chlorobenzothiazole (B160215) can be reacted with acyl chlorides under reflux to yield the corresponding benzothiazole derivatives. nih.gov The design of novel benzothiazole derivatives often involves leveraging the structural frameworks of known biologically active molecules. tandfonline.com

Other Heterocyclic Scaffolds and their Derivatization

The core this compound structure can be functionalized by introducing a variety of heterocyclic scaffolds, a common strategy in medicinal chemistry to access new chemical space and modulate pharmacological activity. These modifications typically involve reactions at the amino or benzamide group, leading to compounds with integrated heterocyclic systems such as piperazines, thiazoles, thiadiazoles, and quinazolines.

One approach involves the coupling of the benzamide's amino group with other molecules. For instance, derivatives of the related compound metoclopramide (B1676508) have been synthesized by first creating a Schiff base, which then reacts with reagents like thioglycolic acid or chloroacetyl chloride. rdd.edu.iq This process results in the formation of five-membered thiazolidinone rings or four-membered β-lactam (azetidinone) rings, respectively. rdd.edu.iq

Another common strategy is the direct acylation of heterocyclic amines with a benzoyl chloride precursor. The reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various methoxybenzoyl chlorides in toluene yields N-(5-mercapto-1,3,4-thiadiazol-2-yl)methoxybenzamide derivatives. researchgate.net This method directly links the benzamide moiety to the thiadiazole ring. researchgate.net

Furthermore, complex derivatives have been prepared by coupling the this compound scaffold (often with additional substitutions like a 4-benzyloxy group) with various piperazine-containing heterocycles. This has led to the synthesis of compounds such as [2-amino-4-(benzyloxy)-5-methoxyphenyl][4-(2-pyridyl)piperazino]methanone and its 2-pyrimidinyl and 4-quinazolinyl analogues. google.com Research has also focused on creating benzamide derivatives that incorporate amino-heterocycles like 2-aminothiazole, 2-aminopyridine, and 2-amino-6H-1,3,4-thiadiazine. mdpi.com These syntheses often start from a substituted phenylamine, which undergoes acylation followed by heterocycle-forming reactions to yield the final products. mdpi.com

| Starting Scaffold | Reactant/Reagent | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| Substituted 2-aminobenzamide (Metoclopramide) | Aromatic aldehydes, then Thioglycolic acid | Thiazolidinone | rdd.edu.iq |

| Substituted 2-aminobenzamide (Metoclopramide) | Aromatic aldehydes, then Chloroacetyl chloride | Azetidinone (β-lactam) | rdd.edu.iq |

| Methoxybenzoyl chloride | 5-amino-1,3,4-thiadiazole-2-thiol | 1,3,4-Thiadiazole | researchgate.net |

| 2-amino-4-(benzyloxy)-5-methoxybenzoyl chloride | 2-pyridyl piperazine | Piperazine, Pyridine | google.com |

| N-(3-(2-bromoacetyl)-4-(benzyloxy)phenyl)benzamide | Thiourea | 2-Aminothiazole | mdpi.com |

| N-(3-(2-bromoacetyl)-4-(benzyloxy)phenyl)benzamide | Thiosemicarbazide | 2-Amino-6H-1,3,4-thiadiazine | mdpi.com |

Stereoselective Synthesis of Chiral this compound Analogues

The creation of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is crucial for developing compounds that can interact selectively with biological systems. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For analogues of this compound, this often involves creating chirality at the carbon atom adjacent to the amino group, forming structures analogous to non-natural α- or β-amino acids.

Key strategies for stereoselective synthesis can be categorized as:

Substrate Control: Utilizes the existing chirality within the starting material to direct the formation of a new stereocenter. diva-portal.org

Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to guide the stereochemical outcome of a reaction. The auxiliary is removed in a later step. diva-portal.orgmdpi.com

Reagent/Catalyst Control: A chiral reagent or catalyst (including biocatalysts like enzymes) interacts with the substrate to influence the creation of a new stereocenter. diva-portal.orgnih.gov

A prominent method for synthesizing chiral amino acid derivatives involves the use of chiral nickel (II) complexes. beilstein-journals.org For example, a Ni(II) complex formed from a Schiff base of glycine (B1666218) and a chiral ligand can be alkylated. The chiral environment of the complex directs the alkylating agent to one face of the molecule, leading to a high degree of stereoselectivity. mdpi.combeilstein-journals.org After alkylation, the complex is disassembled to release the desired chiral amino acid and recover the chiral auxiliary. mdpi.com This method has been successfully used for the large-scale synthesis of various fluorinated amino acids with high enantiomeric purity. mdpi.combeilstein-journals.org

Biocatalysis offers a powerful and sustainable alternative. Imine reductases (IREDs), for instance, can catalyze the reductive amination of α-ketoesters to produce N-substituted α-amino esters with high conversion rates and excellent enantioselectivity under mild conditions. nih.gov This enzymatic approach provides access to both enantiomers of the target chiral amine. nih.gov

Other advanced methods include:

1,3-Dipolar Cycloadditions: Rhodium(II)-catalyzed cycloadditions between carbonyl ylides and chiral imines can produce chiral α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org

Photoredox Catalysis: Visible light-promoted photoredox catalysis can be used for the stereoselective addition of carbon-centered radicals to chiral N-sulfinyl imines, providing a route to highly functionalized, unnatural α-amino acids. nih.gov

Conjugate Addition: The highly stereoselective Michael addition of chiral lithium amides to α,β-unsaturated esters is an effective method for preparing chiral β-amino acids. beilstein-journals.org

| Method | Key Feature | Type of Product | Stereochemical Control | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Use of a recyclable chiral Ni(II) complex of a glycine Schiff base. | α-Amino acids (e.g., fluorinated analogues) | Chiral Auxiliary | mdpi.com, beilstein-journals.org |

| Biocatalytic Reductive Amination | Enzyme (Imine Reductase) catalyzes the reaction of an α-ketoester and an amine. | N-substituted α-amino esters | Chiral Catalyst | nih.gov |

| 1,3-Dipolar Cycloaddition | Rh(II)-catalyzed reaction of a carbonyl ylide with a chiral aldimine. | syn-α-hydroxy-β-amino esters | Substrate/Catalyst Control | diva-portal.org |

| Photoredox Catalysis | Visible light-mediated radical addition to a chiral N-sulfinyl imine. | Unnatural α-amino acids | Chiral Auxiliary | nih.gov |

| Michael Addition | Conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. | β-Amino acids | Chiral Reagent | beilstein-journals.org |

Applications of 2 Amino 5 Methoxybenzamide As a Synthetic Intermediate

Role in the Synthesis of Complex Pharmaceutical Intermediates

2-Amino-5-methoxybenzamide and its direct precursors are instrumental in creating key intermediates for blockbuster drugs. Its structural framework is a recurring motif in a number of pharmacologically active agents.

A significant application of the this compound core structure is in the synthesis of an intermediate for Betrixaban, an oral anticoagulant that acts as a direct factor Xa inhibitor guidechem.com. The key intermediate in several patented synthetic routes to Betrixaban is 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide guidechem.comnih.govnih.govnewdrugapprovals.orgsigmaaldrich.comchemicalbook.comsandoopharma.comcymitquimica.com.

While this compound itself is not the direct starting material, the synthesis of this crucial intermediate relies on the formation of the 2-amino-5-methoxybenzoyl scaffold. A common synthetic pathway commences with 5-methoxy-2-nitrobenzoic acid, which is coupled with 2-amino-5-chloropyridine (B124133) guidechem.com. This reaction forms N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide. The subsequent step involves the reduction of the nitro group to an amine, yielding the desired intermediate, 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide guidechem.com. This intermediate is then further reacted to complete the synthesis of Betrixaban nih.govnih.gov.

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product |

| 5-Methoxy-2-nitrobenzoic acid | 2-Amino-5-chloropyridine | 2-Amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide | Betrixaban |

This multi-step process highlights the importance of the 2-amino-5-methoxybenzoyl moiety in the construction of this complex pharmaceutical agent.

Utility in the Construction of Advanced Organic Molecules

The inherent reactivity of the amino and benzamide (B126) functional groups in this compound suggests its potential as a versatile building block for a variety of advanced organic molecules.

There is a lack of specific examples in the surveyed literature detailing the use of this compound as a building block for multifunctional compounds.

Scientific literature does not provide specific instances of this compound being directly employed in the synthesis of pyrrolo[2,1-f] nih.govnih.govtriazines. The existing synthetic routes for this heterocyclic system describe various other precursors and methodologies nih.govbeilstein-journals.orgnih.govsemanticscholar.orgmdpi.com.

Catalytic Applications of this compound Derivatives

There is no information available in the reviewed literature regarding the catalytic applications of this compound derivatives. While the broader class of aminophenol and aminobenzamide ligands can form metal complexes with catalytic activity, specific studies focusing on derivatives of this compound in catalysis have not been found derpharmachemica.comnih.govderpharmachemica.comnih.govresearchgate.net.

Biological Activities and Pharmacological Investigations of 2 Amino 5 Methoxybenzamide and Its Analogues

Antimicrobial Activity Research

Derivatives of the benzamide (B126) structure have been a subject of significant interest in the search for new antimicrobial agents. Research has explored their potential to combat both bacterial and fungal pathogens, revealing promising, though varied, levels of efficacy across different chemical modifications.

Investigations into analogues of 2-Amino-5-methoxybenzamide have revealed notable antibacterial properties. For instance, a series of 2,4-diamino-5-benzylpyrimidine derivatives, which are structurally related, demonstrated high in vitro activity against certain anaerobic organisms, including Bacteroides species and Fusobacterium. nih.gov In some cases, the efficacy of these compounds was reported to be equal to or greater than the control drug, metronidazole (B1676534). nih.gov The activity profile of these analogues was found to be similar against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov

Further studies on other related structures, such as 2-Amino-5-nitrobenzophenone derivatives, have also been conducted. These compounds were tested for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some derivatives showing significant activity. researchgate.net Lipophilic analogues of trimethoprim (B1683648), another class of related benzylpyrimidines, have also shown much higher in vitro activity against Neisseria gonorrhoeae than trimethoprim itself. nih.gov

Table 1: Antibacterial Activity of this compound Analogues

| Compound Class | Bacterial Strain(s) | Observed Efficacy |

|---|---|---|

| 2,4-Diamino-5-benzylpyrimidine derivatives | Anaerobic bacteria (Bacteroides, Fusobacterium) | High in vitro activity; comparable or superior to metronidazole nih.gov |

| 2,4-Diamino-5-benzylpyrimidine derivatives | Neisseria gonorrhoeae, Staphylococcus aureus | Active in vitro nih.govnih.gov |

| 2-Amino-5-nitrobenzophenone derivatives | Staphylococcus aureus (Gram-positive) | Active in vitro researchgate.net |

| 2-Amino-5-nitrobenzophenone derivatives | Escherichia coli (Gram-negative) | Active in vitro researchgate.net |

The antifungal potential of benzamide analogues has also been an active area of research. Studies on 2-aminobenzothiazole (B30445) derivatives have demonstrated their activity against various fungi. nih.gov Similarly, newly synthesized 2-amino-5-chlorobenzothiazole (B1265905) derivatives, incorporating heterocyclic moieties like oxadiazole, triazole, and benzimidazole (B57391), were screened for their antifungal action against Candida glabrata and Aspergillus niger. uobaghdad.edu.iq The results indicated that some of these compounds exhibited good, measurable activity when compared to the standard drug fluconazole (B54011). uobaghdad.edu.iq

Other research has explored benzamidine (B55565) derivatives containing 1,2,3-triazole moieties, which showed excellent in vivo efficacy against plant pathogens such as Colletotrichum lagenarium and Botrytis cinerea. mdpi.com One compound, in particular, demonstrated 90% efficacy toward C. lagenarium, which was superior to the commercial fungicide carbendazim (B180503) (85% efficacy). mdpi.com Additionally, 2,3-dihydro-1,5-benzoxazepine derivatives have been shown to possess antifungal properties against Candida albicans strains in a dose-dependent manner and exhibit synergistic activity when combined with standard antifungal drugs like ketoconazole (B1673606). researchgate.net

Table 2: Antifungal Activity of this compound Analogues

| Compound Class | Fungal Strain(s) | Observed Efficacy |

|---|---|---|

| 2-Aminobenzothiazole derivatives | Various fungi | Antifungal activity demonstrated nih.gov |

| 2-Amino-5-chlorobenzothiazole derivatives | Candida glabrata, Aspergillus niger | Good activity compared to fluconazole uobaghdad.edu.iq |

| Benzamidine derivatives with 1,2,3-triazole | Colletotrichum lagenarium, Botrytis cinerea | Excellent in vivo activity; one compound superior to carbendazim mdpi.com |

| 2,3-Dihydro-1,5-benzoxazepine derivatives | Candida albicans | Dose-dependent inhibition; synergistic with ketoconazole researchgate.net |

The mechanisms by which these compounds exert their antimicrobial effects are varied and depend on their specific structures. For some 2,4-diamino-5-benzylpyrimidine analogues, the mechanism involves the inhibition of dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria. One such derivative was found to be an order of magnitude more active against Escherichia coli dihydrofolate reductase than the established antibacterial agent trimethoprim. nih.gov

Another mechanism has been identified for analogues of Nitazoxanide, a 2-amino-5-nitrothiazole (B118965) derivative. These compounds are believed to function through the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme for anaerobic energy metabolism in certain bacteria and parasites. nih.gov Research on benzaldehyde (B42025) derivatives suggests a different mode of action, where the compounds disrupt the cellular antioxidation systems of fungi, leading to cell death. nih.gov

Anticancer Activity Research

Analogues of this compound have been extensively investigated for their potential as anticancer agents. These studies have focused on evaluating their toxicity towards various cancer cell lines and elucidating the molecular mechanisms responsible for their antitumor effects.

A wide range of human cancer cell lines has been used to screen the cytotoxic potential of these derivatives. A novel derivative, 2-methoxy-5-amino-N-hydroxybenzamide, was shown to block the growth and enhance the death of HT-115, a colorectal cancer cell line. nih.gov In another study, a new series of 2-amino-1,4-naphthoquinone-benzamides demonstrated potent cytotoxic activity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. d-nb.info Notably, all of these synthesized compounds were more potent than the standard chemotherapeutic drug cisplatin (B142131) against the MDA-MB-231 cell line, with one compound (5e) being 78.75 times more potent. d-nb.info

Furthermore, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues were found to inhibit the viability of Jurkat (T-cell lymphoma) and HL-60RG (leukemia) cells in a dose-dependent manner. nih.gov Other 2-aminobenzothiazole derivatives have also been reported to exert significant growth-inhibitory activity against MCF-7 breast cancer cells. nih.gov

Table 3: Cytotoxic Activity of this compound Analogues against Human Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Cell Type | IC50 Value (µM) / Effect |

|---|---|---|---|

| 2-methoxy-5-amino-N-hydroxybenzamide | HT-115, HT-29, DLD-1 | Colorectal Cancer | Blocks growth and enhances cell death nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide (5e) | MDA-MB-231 | Breast Cancer | 0.4 ± 0.1 d-nb.info |

| 2-amino-1,4-naphthoquinone-benzamide (5e) | SUIT-2 | Pancreatic Cancer | 1.9 ± 0.4 d-nb.info |

| 2-amino-1,4-naphthoquinone-benzamide (5e) | HT-29 | Colon Cancer | 0.5 ± 0.1 d-nb.info |

| 2-amino-1,4-naphthoquinone-benzamide (5l) | MDA-MB-231 | Breast Cancer | 0.4 ± 0.1 d-nb.info |

| Cisplatin (Control) | MDA-MB-231 | Breast Cancer | 31.5 ± 6.5 d-nb.info |

| Cisplatin (Control) | HT-29 | Colon Cancer | 25.4 ± 1.8 d-nb.info |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues | Jurkat, HL-60RG | T-cell Lymphoma, Leukemia | Dose-dependent inhibition of viability nih.gov |

| 2-aminobenzothiazole derivative (54) | MCF-7 | Breast Cancer | Significant growth-inhibitory activity nih.gov |

The antitumor effects of these compounds are mediated through several distinct molecular mechanisms, primarily involving the induction of programmed cell death (apoptosis) and the inhibition of key enzymes crucial for cancer cell survival and proliferation.

Apoptosis Induction: Several studies have confirmed that these derivatives can trigger apoptosis in cancer cells. One derivative, 2-methoxy-5-amino-N-hydroxybenzamide, sensitizes colon cancer cells to TRAIL-induced apoptosis by promoting the induction of Death Receptor 5 (DR5) and enhancing the degradation of survivin, an anti-apoptotic protein. nih.gov Novel 2-amino-5-benzylthiazole derivatives were shown to induce apoptosis in human leukemia cells by causing the cleavage of PARP1 and caspase 3, increasing the level of the pro-apoptotic protein Bim, and decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org Similarly, cell cycle analysis of cancer cells treated with 2-amino-1,4-naphthoquinone-benzamide derivatives showed an increase in the sub-G1 cell population, which is indicative of apoptosis. d-nb.info

Enzyme and Transporter Inhibition: Enzyme inhibition is another critical mechanism of action. The derivative 2-methoxy-5-amino-N-hydroxybenzamide has been shown to inhibit colorectal cancer cell growth through both cyclo-oxygenase-2 (COX-2)-dependent and -independent pathways. nih.gov Other 2-aminobenzothiazole analogues have been identified as potent inhibitors of several kinases involved in cancer progression, including PI3Kα and VEGFR-2, as well as topoisomerases, which are essential for DNA replication. nih.gov

Additionally, some benzamide derivatives can overcome multidrug resistance, a major challenge in cancer therapy. The novel benzamide VKNG-2 was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by specifically inhibiting the efflux function of the ABCG2 transporter, a protein that pumps anticancer drugs out of cancer cells. mdpi.com Other research has focused on developing 2-methoxybenzamide (B150088) derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, an important target in antitumor therapy, by targeting the Smoothened (Smo) receptor. nih.gov

In Vitro and In Vivo Efficacy Studies

Derivatives of the 2-methoxybenzamide scaffold have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator in embryonic development and a pathway implicated in several forms of cancer when aberrantly activated. nih.govsemanticscholar.org The Hh signaling pathway is a significant target for anticancer therapy, with abnormal activation linked to tumorigenesis in cancers such as medulloblastoma, basal cell carcinoma, and pancreatic carcinoma. nih.govsemanticscholar.org

In vitro studies have demonstrated the efficacy of these compounds. A series of novel 2-methoxybenzamide derivatives were synthesized and evaluated for their ability to inhibit the Hh pathway. nih.govrsc.org In a Gli-luciferase reporter assay, which measures the activity of the downstream transcription factors of the Hh pathway, these inhibitors displayed IC₅₀ values in the submicromolar range. semanticscholar.org One promising derivative, designated as compound 21, exhibited a potent IC₅₀ value of 0.03 µM. semanticscholar.org The mechanism of this inhibition was determined to be the blockade of the Smoothened (Smo) receptor, a key signal transducer in the pathway. nih.govsemanticscholar.org

Furthermore, the antiproliferative effects of these compounds were assessed. Compound 21 demonstrated significant antiproliferative activity against the Daoy cell line, a well-established model for medulloblastoma which has constitutive Hh signaling activation. nih.gov Notably, this compound showed stronger antiproliferation against these cancer cells compared to vismodegib, an FDA-approved Hh pathway inhibitor. nih.gov These findings highlight the potential of the 2-methoxybenzamide scaffold in developing new anticancer agents targeting the Hh pathway, although specific in vivo efficacy studies for these particular derivatives were not detailed in the reviewed literature.

Receptor Binding and Modulation Studies

Derivatives of 2-methoxybenzamide have been investigated as ligands for dopamine (B1211576) receptors, which are key targets in the treatment of various neurological and psychiatric disorders. One such derivative, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), has been extensively characterized for its binding affinity and selectivity for D₂-like dopamine receptors (D₂, D₃, and D₄).

Receptor binding studies using cloned human dopamine receptors revealed that YM-43611 possesses a distinct profile with high affinity for D₃ and D₄ receptors and moderate affinity for D₂ receptors. This compound demonstrates a notable selectivity for the D₄ receptor over the D₂ receptor. The binding affinities (Ki) for YM-43611 at human D₂, D₃, and D₄ receptors are 42.9 nM, 11.2 nM, and 2.10 nM, respectively. This indicates a preference for D₄ and D₃ subtypes over the D₂ subtype.

| Compound | Receptor Subtype (Human) | Binding Affinity (Ki, nM) |

| YM-43611 | D₂ | 42.9 |

| D₃ | 11.2 | |

| D₄ | 2.10 |

This table is interactive. Click on the headers to sort the data.

This selective binding profile suggests that 2-methoxybenzamide derivatives could be valuable tools for exploring the physiological roles of D₃ and D₄ receptors and for the development of novel therapeutics with improved side-effect profiles compared to less selective D₂ antagonists.

The 2-aminobenzamide (B116534) scaffold is a core component of several compounds targeting serotonin (B10506) receptors. Specifically, derivatives of 2-alkoxy-4-amino-5-chlorobenzamide have been synthesized and evaluated as antagonists for the serotonin-3 (5-HT₃) receptor. The 5-HT₃ receptor is a ligand-gated ion channel involved in, among other functions, the vomiting reflex, making its antagonists effective antiemetics. Research has shown that benzamide derivatives incorporating a 1,4-diazepine ring exhibit potent 5-HT₃ receptor antagonistic activity.

Conversely, for other receptor subtypes, derivatives may show low affinity. For instance, the potent dopamine D₃/D₄ receptor antagonist YM-43611, which is a 2-methoxybenzamide derivative, was found to have weak or negligible affinity for both 5-HT₂ₐ and 5-HT₃ receptors. This high selectivity away from serotonin receptors is a desirable characteristic for compounds targeting the dopamine system, as it may reduce the potential for off-target side effects. Studies on a range of 1-(2,5-dimethoxyphenyl)isopropylamine analogues have also explored binding affinities at 5-HT₂ₐ receptors, demonstrating that structural modifications can significantly alter receptor interaction, with Ki values spanning a wide range from 2.5 to 26,000 nM. frontiersin.org

p38 MAP Kinase: While various compounds are known to inhibit p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling, specific inhibitory activity by this compound itself is not well-documented in the available literature. However, research into related structures provides some context. A study on aminobenzophenones, which share some structural similarities, identified them as a novel class of p38 MAP kinase inhibitors with anti-inflammatory activity. Furthermore, a class of 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles, developed as analogues of known pyridinyl imidazole (B134444) p38 inhibitors, has been investigated, showing the broad chemical space being explored for p38 inhibition. researchgate.net

Factor Xa: The 2-aminobenzamide (anthranilamide) structure is a key scaffold for the development of potent inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. mdpi.com N²-aroylanthranilamide derivatives have been systematically studied to understand their structure-activity relationships (SAR). Research has shown that modifications to different parts of the molecule significantly impact binding to the S1 and S4 sites of the enzyme. One of the most potent inhibitors from this series, 2-(4-(dimethylamino)benzoylamino)-5-methanesulfonylamino-N'-(4-methoxyphenyl)benzamide, demonstrated a high association constant (Kₐₛₛ) and a low inhibition constant (Ki) of 11.5 nM for human Factor Xa.

Cytokinin Oxidase/Dehydrogenase: Inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme responsible for the degradation of cytokinins (a class of plant growth hormones), are valuable tools in agricultural biotechnology. However, the known inhibitors of this enzyme are typically based on different chemical scaffolds, such as diphenylurea and 2-X-6-anilinopurine derivatives. Based on current research, there is no significant evidence to suggest that this compound or its direct analogues are inhibitors of cytokinin oxidase/dehydrogenase.

Other Noteworthy Biological Activities

The anthranilamide (2-aminobenzamide) framework, from which this compound is derived, is present in compounds exhibiting significant anti-inflammatory properties. Anthranilic acid derivatives are known to possess analgesic and anti-inflammatory activities. nih.govresearchgate.net

Mechanistic studies on related compounds suggest that these anti-inflammatory effects can be mediated through the inhibition of key inflammatory pathways. For example, novel 9-phenanthranilamide derivatives have been shown to strongly inhibit the lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in microglial cells. nih.gov The anti-neuroinflammatory effects of these compounds were linked to the downregulation of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Crucially, these derivatives were also found to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.gov These findings suggest that the core 2-aminobenzamide structure is a viable scaffold for developing agents with potent anti-inflammatory activity.

Gastric Prokinetic Activity

Substituted benzamides are a well-established class of pharmacological agents known for their gastric prokinetic effects, which help stimulate and coordinate gut motility. nih.govjnmjournal.org While direct studies on the prokinetic activity of this compound are not extensively detailed in the provided research, its structural framework as a substituted benzamide places it within a class of compounds that includes potent prokinetic drugs like metoclopramide (B1676508) and cisapride. nih.govjnmjournal.orgnih.gov

The prokinetic action of substituted benzamides is primarily mediated through their interaction with specific neurotransmitter receptors in the gastrointestinal tract. nih.gov Many of these agents facilitate the release of acetylcholine (B1216132) from myenteric neurons, a key neurotransmitter for stimulating muscle contractions (peristalsis). nih.govjnmjournal.org This is often achieved through agonism at serotonin 5-HT4 receptors. nih.govjnmjournal.orgnih.gov Additionally, some benzamides exhibit antagonistic activity at dopamine D2 receptors, which also contributes to their prokinetic effects. nih.govnih.gov

Research into the structure-activity relationships of this class has shown that modifications to the benzoyl group—such as the placement of amino and methoxy (B1213986) groups—can markedly influence prokinetic potency and receptor selectivity. nih.gov For instance, the development of novel benzamide derivatives has focused on enhancing 5-HT4 receptor agonism while minimizing dopamine D2 receptor antagonism to reduce potential side effects. nih.govnih.gov Compounds such as 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide have demonstrated potent and selective gastric prokinetic activity in preclinical studies. nih.gov The development of newer agents like mosapride, a selective 5-HT4 agonist, further underscores the therapeutic importance of the benzamide scaffold in treating gastrointestinal motility disorders. nih.govjnmjournal.org

Antioxidant Activity

Investigations into amino-substituted benzamide derivatives have revealed their promise as effective antioxidant agents. nih.govacs.org A range of N-arylbenzamides featuring amino, methoxy, and hydroxy groups have been synthesized and evaluated for their capacity to neutralize harmful free radicals. nih.govacs.org

The antioxidant potential of these compounds is often assessed using standard in vitro methods, including the DPPH (1,1-diphenyl-picrylhydrazyl) free radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. nih.govnih.gov Research has shown that many of these benzamide derivatives exhibit superior antioxidant properties when compared to butylated hydroxytoluene (BHT), a commonly used synthetic antioxidant. nih.govacs.org

Computational and experimental studies have confirmed that the presence of an electron-donating methoxy group on the benzamide structure has a positive influence on its antioxidant capabilities. nih.govacs.org This effect is further enhanced by the presence of amino and hydroxy groups. nih.govacs.org The position and number of these substituents play a crucial role in the molecule's ability to scavenge free radicals. For example, protonated amino groups have been shown to improve antioxidant activity compared to their neutral counterparts. nih.govacs.org The introduction of hydroxy groups can shift the molecule's reactivity, making it a more potent antioxidant. nih.govacs.org

Below is a table summarizing the antioxidant activity of selected benzamide derivatives from a comparative study.

| Compound | DPPH Assay (% Inhibition) | FRAP Assay (Absorbance) |

| Reference: BHT | High | Moderate |

| N-arylbenzamide (general) | Moderate to High | Moderate to High |

| Trihydroxy Derivative 26 | Very High | Very High |

| Amino-protonated Derivatives | Enhanced | Enhanced |

| Methoxy-substituted Derivatives | Enhanced | Enhanced |

This table is representative of trends described in the literature; specific numerical values can vary based on experimental conditions. nih.govacs.org

The research indicates that the benzamide scaffold, particularly when substituted with amino and methoxy groups, is a promising foundation for developing novel and potent antioxidants. nih.govacs.org

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

A cornerstone of medicinal chemistry is the establishment of a structure-activity relationship (SAR), which links the specific topographical and electronic features of a molecule to its biological effects. For benzamide (B126) derivatives, key structural features often influencing activity include:

Substitution Patterns: The nature, size, and electronic properties (electron-donating or electron-withdrawing) of substituents on the phenyl ring can drastically alter target affinity and selectivity.

Amide Conformation: The orientation of the amide group is crucial for establishing hydrogen bonds with biological targets.

In studies on related 2-phenoxybenzamides, for instance, the substitution pattern on the anilino part of the molecule and the size of the substituents were found to be critical for antiplasmodial activity. Similarly, research on other complex amides has shown that modifications to aromatic rings, such as the introduction of alkoxy groups, can enhance anti-proliferative activity. However, specific studies elucidating which features of the 2-amino-5-methoxy arrangement are essential for a particular biological activity in 2-Amino-5-methoxybenzamide are not present in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. A typical QSAR study involves:

Data Collection: Assembling a dataset of structurally similar compounds with experimentally determined biological activities.

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Generation: Using statistical methods, such as multiple linear regression (MLR), to create a mathematical equation linking the descriptors to the activity.

Model Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets.

QSAR models have been successfully developed for various benzimidazole (B57391) derivatives to predict their antibacterial activity. These models help in understanding the structural requirements for activity and in designing new, more potent compounds. For example, 3D-QSAR models have been generated to predict the antioxidative activity of novel aromatic and heteroaromatic benzamide derivatives. Despite the utility of this technique, no specific QSAR models for a series of compounds based on the this compound scaffold have been published.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target (e.g., a protein or DNA).

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function. It is instrumental in structure-based drug design for identifying potential hits and understanding binding modes. For example, docking studies on nitrobenzamide derivatives have revealed key hydrogen bonding and hydrophobic interactions within the active site of enzymes like α-glucosidase.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and calculate binding free energies more accurately.

While these methods are widely applied to various ligands, including benzophenones and other benzamide derivatives, specific studies detailing the docking of this compound into a particular biological target or subsequent MD simulations to confirm its binding stability are not available in the reviewed literature. The Automated Topology Builder (ATB) can provide force fields for MD simulations of such molecules, but published applications in this specific context are absent.

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule. These calculations can determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

Spectroscopic Properties: Simulating vibrational (IR and Raman) and electronic (UV-Vis) spectra. A strong correlation between calculated and experimental spectra helps validate the computed structural and electronic properties.

DFT studies have been performed on related molecules like 2-amino-substituted thiadiazoles and benzene (B151609) sulfonamides to analyze their structure, electronic characteristics, and reactivity. Such analyses provide a fundamental understanding of the molecule's intrinsic properties. However, a dedicated study reporting DFT calculations and spectroscopic correlations for this compound could not be identified.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; relates to reactivity and interaction with electron-deficient sites on a receptor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; relates to reactivity and interaction with electron-rich sites on a receptor. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are foundational techniques in modern drug discovery for identifying novel bioactive compounds from large databases.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target. These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active molecules (ligand-based).

Virtual Screening: This computational technique uses a pharmacophore model or docking protocol to rapidly screen large chemical libraries (e.g., ZINC, Enamine) to identify "hits" that match the model's features and are likely to be active.

This approach has been successfully used to discover inhibitors for various targets. However, the literature search did not yield any studies where a pharmacophore model was developed from this compound or where this compound was identified as a hit in a virtual screening campaign.

Analytical Methodologies for 2 Amino 5 Methoxybenzamide Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of organic compounds like 2-Amino-5-methoxybenzamide, offering insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. It provides information on the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the amide (CONH₂) protons, and the methoxy (B1213986) (OCH₃) protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The amino group (-NH₂) and methoxy group (-OCH₃) are electron-donating, which typically shifts the signals of ortho and para protons to a higher field (lower ppm), while the electron-withdrawing benzamide (B126) group has a deshielding effect.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (position 3) | ~6.8 - 7.0 | Doublet (d) | Influenced by ortho amino and meta methoxy groups. |

| Aromatic H (position 4) | ~6.6 - 6.8 | Doublet of doublets (dd) | Influenced by ortho methoxy, meta amino, and para amide groups. |

| Aromatic H (position 6) | ~7.1 - 7.3 | Doublet (d) | Influenced by ortho amide and meta methoxy groups. |

| Methoxy (-OCH₃) | ~3.7 - 3.8 | Singlet (s) | Typical range for aryl methyl ethers. |

| Amino (-NH₂) | ~4.5 - 5.5 | Broad Singlet (br s) | Chemical shift can vary with concentration and solvent. |

¹³C NMR Spectroscopy: Carbon-13 NMR identifies the different carbon environments within the molecule. The spectrum for this compound would display eight distinct signals, corresponding to the six carbons of the benzene ring, the methoxy carbon, and the carbonyl carbon of the amide group.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 - 172 |

| Aromatic C-NH₂ | ~140 - 150 |

| Aromatic C-OCH₃ | ~150 - 155 |

| Aromatic C-CONH₂ | ~120 - 130 |

| Aromatic CH (positions 3, 4, 6) | ~110 - 125 |

Attached Proton Test (APT): The APT experiment is a ¹³C NMR technique that differentiates carbon signals based on the number of attached protons. nanalysis.com In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) carbons appear as negative signals, while methyl (CH₃) and methine (CH) carbons appear as positive signals. magritek.com This method is particularly useful because, unlike some other techniques, it allows for the observation of all carbon types, including quaternary carbons, in a single experiment. magritek.com

Expected APT Spectrum Phasing for this compound

| Carbon Type | Structure Fragment | Expected Phase |

|---|---|---|

| Quaternary (C) | C-NH₂, C-OCH₃, C-CONH₂ | Negative |

| Methine (CH) | Aromatic CH | Positive |

| Methylene (CH₂) | None in structure | N/A |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, primary amide, and methoxy-substituted aromatic structure.

Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Amide (-CONH₂) | N-H Symmetric & Asymmetric Stretch | 3100 - 3400 (two bands) |

| Amide (-CONH₂) | C=O Stretch (Amide I band) | 1650 - 1690 |

| Amine/Amide | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (Ar-O-CH₃) | C-O Asymmetric Stretch | 1200 - 1275 |

| Ether (Ar-O-CH₃) | C-O Symmetric Stretch | 1000 - 1075 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ in positive ion mode. For this compound (molecular weight: 166.18 g/mol ), the primary ion observed in the mass spectrum would be at an m/z of approximately 167.19.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a definitive method for confirming the molecular formula.

Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| Monoisotopic Mass | 166.0742 g/mol |

| [M+H]⁺ (ESI-MS) | m/z ≈ 167.08 |

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would likely show fragmentation patterns corresponding to the loss of ammonia (B1221849) (NH₃), the methoxy group (•OCH₃), or the entire amide group (•CONH₂), providing further structural confirmation.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The benzene ring in this compound, substituted with auxochromic groups (-NH₂ and -OCH₃), is expected to exhibit distinct absorption maxima. The amino and methoxy groups typically cause a bathochromic shift (shift to longer wavelengths) of the benzene absorption bands.

Predicted UV-Visible Absorption Maxima (in Methanol or Ethanol)

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~240 - 260 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of this compound. Due to the compound's polarity, reversed-phase HPLC (RP-HPLC) is the most common and effective method.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Methods developed for structurally similar compounds, such as 2-amino-5-chlorobenzamide, often employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com

Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (often with a modifier like formic acid or phosphoric acid for peak shape improvement) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV detector set at one of the compound's absorption maxima (e.g., ~254 nm or ~300 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

This method allows for the determination of the purity of this compound by separating it from starting materials, byproducts, and degradation products. The retention time is a characteristic feature for identification, while the peak area is proportional to the concentration, enabling quantitative analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique for the separation and identification of compounds in a mixture. crsubscription.com Its application in the context of this compound research is crucial for monitoring reaction progress, assessing purity, and identifying the compound. TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. crsubscription.com The separation is based on the relative affinities of the compound for these two phases; a compound that interacts strongly with the stationary phase will move a shorter distance up the plate, while a compound with a higher affinity for the mobile phase will travel further. crsubscription.comkhanacademy.org

For a molecule like this compound, which possesses both polar (amino and amide groups) and moderately non-polar (benzene ring, methoxy group) characteristics, a normal-phase TLC system is typically employed. khanacademy.org In this setup, the stationary phase is polar, most commonly silica (B1680970) gel coated on a glass or aluminum plate. khanacademy.orgchromatographyonline.com The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents. khanacademy.orgchromatographyonline.com

The selection of the mobile phase is critical for achieving effective separation. interchim.com A solvent system must be chosen that allows the compound of interest to have a retention factor (Rƒ) value ideally between 0.3 and 0.7 for clear separation. The Rƒ value is a key characteristic, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemguide.co.uk For separating aromatic amines and benzamides, common mobile phases include mixtures of a relatively non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol. khanacademy.orglibretexts.org The polarity of the solvent mixture is adjusted to optimize the separation. For instance, increasing the proportion of the more polar solvent will generally increase the Rƒ values of the components. interchim.com

After the development of the chromatogram, the separated spots must be visualized. adrona.lv Since this compound is a UV-active compound due to its aromatic ring, it can be easily visualized under a UV lamp (typically at 254 nm) on a TLC plate containing a fluorescent indicator (e.g., silica gel F₂₅₄). adrona.lv The compound will appear as a dark spot against a fluorescent green background. Alternatively, chemical staining agents can be used. Iodine vapor is a common non-specific method where compounds appear as brown spots. chemguide.co.uk Specific reagents like ninhydrin (B49086) can also be used, which reacts with the primary amino group of this compound to produce a distinctively colored spot, usually purple or brown. crsubscription.comchemguide.co.uk

| Parameter | Description | Typical Condition for this compound |

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F₂₅₄ |

| Mobile Phase | The solvent system that moves up the plate. | Ethyl Acetate / Hexane (e.g., 1:1 v/v) or Dichloromethane / Methanol (e.g., 95:5 v/v) |

| Application | Method of applying the sample to the plate. | Spotting with a capillary tube on a pencil-drawn baseline. |

| Development | The process of solvent moving up the plate. | Ascending development in a closed chamber saturated with mobile phase vapor. chemguide.co.uk |

| Visualization | Method for detecting the separated spots. | 1. UV light at 254 nm. 2. Staining with iodine vapor. 3. Spraying with ninhydrin reagent and heating. chemguide.co.uk |

| Analysis | Calculation to characterize the compound's movement. | Calculation of the Retention Factor (Rƒ) value. chemguide.co.uk |

X-ray Crystallography and Structural Determination

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded. This data is then processed to determine the unit cell dimensions and the space group of the crystal. The final step involves solving the phase problem to generate the electron density map and building the molecular model.

As of the latest searches of public structural databases, such as the Cambridge Crystallographic Data Centre (CCDC), a specific crystal structure for this compound (CAS 1882-71-9) has not been reported. However, the structures of many related 2-aminobenzamide (B116534) derivatives have been determined and deposited. researchgate.net These structures reveal that the benzamide moiety is often non-planar. researchgate.net In a hypothetical crystal structure of this compound, one would expect to observe key structural features such as intramolecular hydrogen bonding between the amino group and the amide oxygen, as well as intermolecular hydrogen bonding involving the amide and amino groups, which would dictate the crystal packing.

The data obtained from an X-ray crystallographic analysis is comprehensive. The table below outlines the typical parameters that would be reported for this compound upon successful structural determination.

| Parameter | Description | Example Data (Hypothetical) |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₈H₁₀N₂O₂ |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 166.18 g/mol |